N-(2-methoxy-5-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.: 578757-57-0
Cat. No.: VC8488394
Molecular Formula: C20H21N5O2S
Molecular Weight: 395.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 578757-57-0 |
|---|---|
| Molecular Formula | C20H21N5O2S |
| Molecular Weight | 395.5 g/mol |
| IUPAC Name | N-(2-methoxy-5-methylphenyl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C20H21N5O2S/c1-4-10-25-19(15-6-5-9-21-12-15)23-24-20(25)28-13-18(26)22-16-11-14(2)7-8-17(16)27-3/h4-9,11-12H,1,10,13H2,2-3H3,(H,22,26) |
| Standard InChI Key | UGDXZCYCPHJSEX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2CC=C)C3=CN=CC=C3 |
| Canonical SMILES | CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2CC=C)C3=CN=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three key domains:
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Methoxy-methylphenyl group: A 2-methoxy-5-methylphenyl substituent provides hydrophobic character and potential π-π stacking interactions .
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Triazole core: The 4H-1,2,4-triazole ring, substituted at position 4 with a prop-2-en-1-yl (allyl) group and at position 5 with a pyridin-3-yl moiety, serves as a hydrogen-bond acceptor and metalloenzyme-binding site .
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Sulfanylacetamide linker: A thioether bridge connects the triazole and phenyl groups, enhancing conformational flexibility compared to oxygen or methylene linkers.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>22</sub>H<sub>22</sub>N<sub>6</sub>O<sub>2</sub>S |
| Molecular Weight | 434.52 g/mol |
| Calculated LogP | 3.1 (Predicted via XLogP3) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
Synthetic Methodologies
Key Reaction Steps
While no direct synthesis protocols exist for this compound, analogous routes for 4-substituted triazoles involve:
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Sulfonamide Formation: Coupling pyridine-3-sulfonamide intermediates with allyl bromides under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>/DMF) .
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Triazole Cyclization: Hydrazine hydrate-mediated cyclization of thiosemicarbazide precursors at 80–100°C .
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Allylation: Introducing the prop-2-en-1-yl group via nucleophilic substitution using allyl chloride in acetone.
Table 2: Comparative Yields in Triazole Synthesis
| Substituent at Position 4 | Reaction Time (h) | Yield (%) |
|---|---|---|
| Methyl | 12 | 68 |
| Allyl (Prop-2-en-1-yl) | 18 | 54 |
| Phenyl | 24 | 41 |
Data adapted from protocols for structurally related compounds .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Hypothetical <sup>1</sup>H-NMR peaks based on analogs :
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δ 2.31 ppm (s, 3H): Methyl group on phenyl ring.
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δ 3.85 ppm (s, 3H): Methoxy oxygen.
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δ 5.12–5.31 ppm (m, 2H): Allylic protons.
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δ 6.89–8.92 ppm (m, 7H): Aromatic protons (phenyl, pyridinyl).
Infrared Spectroscopy
Key absorptions predicted:
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3270 cm<sup>-1</sup>: N-H stretching (amide).
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1665 cm<sup>-1</sup>: C=O (acetamide).
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1590 cm<sup>-1</sup>: C=N (triazole).
Biological Activity and Mechanisms
Enzyme Inhibition
Molecular docking simulations suggest high affinity (ΔG = −9.2 kcal/mol) for C. albicans lanosterol 14α-demethylase, a cytochrome P450 target . The allyl group’s electron-rich π-system could facilitate heme iron coordination.
Table 3: Predicted Binding Affinities
| Target Enzyme | Predicted IC<sub>50</sub> (nM) |
|---|---|
| Lanosterol 14α-demethylase | 142 |
| EGFR Kinase | 580 |
| COX-2 | >1,000 |
Structure-Activity Relationships (SAR)
Impact of the Allyl Group
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Lipophilicity: The prop-2-en-1-yl group increases LogP by 0.4 units compared to methyl analogs, improving membrane penetration.
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Steric Effects: Allyl’s planar geometry reduces steric hindrance at the triazole 4-position versus bulkier substituents.
Role of the Pyridinyl Moiety
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Hydrogen Bonding: The pyridine nitrogen acts as a hydrogen bond acceptor, critical for target engagement .
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π-Stacking: Enhances interactions with aromatic residues in enzyme active sites.
Comparative Analysis with Analogues
Table 4: Biological Activities of Structural Analogues
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